![molecular formula C12H11NO B11908903 3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
3,4-Dihydro-2H-pyrano[3,2-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-pyrano[3,2-b]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.
化学反応の分析
Types of Reactions: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit diverse biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets vary depending on the specific application and the derivatives used .
類似化合物との比較
Pyrano[2,3-b]quinoline: Another fused heterocyclic compound with similar structural features.
Benzo[h]pyrano[2,3-b]quinoline: A related compound with a benzene ring fused to the pyranoquinoline structure.
Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline is unique due to its specific fusion pattern and the resulting electronic properties.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrano[3,2-b]quinoline |
InChI |
InChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2 |
InChIキー |
FAKQOZFDTFHINK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=CC=CC=C3C=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




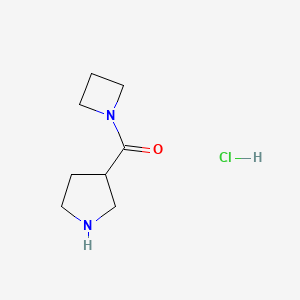
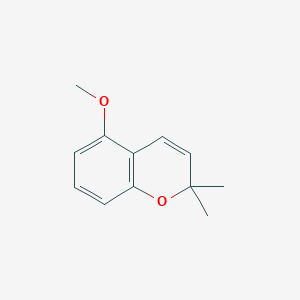
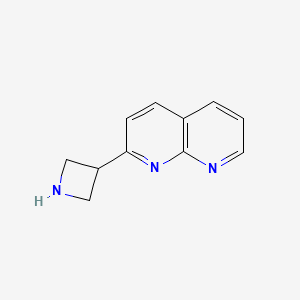


![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)


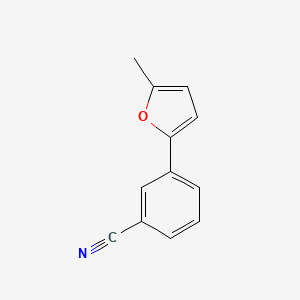
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
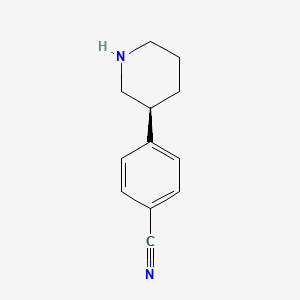
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)
